molecular formula C8H7FN2O B179610 6-Amino-5-fluoroindolin-2-one CAS No. 150544-01-7

6-Amino-5-fluoroindolin-2-one

Cat. No. B179610
CAS RN: 150544-01-7
M. Wt: 166.15 g/mol
InChI Key: ARQRWWOHJBWWKT-UHFFFAOYSA-N
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Description

“6-Amino-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 and is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3,11-12H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activities

6-Amino-5-fluoroindolin-2-one derivatives exhibit notable antitumor activities. For instance, compounds with urea linkage have shown promising results in in vitro antitumor bioactivity evaluations, with some derivatives performing comparably or better than positive controls in terms of tumor inhibition (Zou et al., 2013); (Yang et al., 2013).

Hypoxic Cell Detection

This compound derivatives have potential use in detecting hypoxic cells in tumors. A study illustrated the conversion of a pro-fluorescent substrate under hypoxic conditions, suggesting applications in fluorescent probes for tumor hypoxia detection (Rajapakse et al., 2013).

Pre-chromatographic Derivatization in LC Analyses

Derivatives of this compound, such as phanquinone, are useful for pre-column derivatization in liquid chromatographic (LC) analyses, particularly for amino acids. This aids in the quality control of various dosage forms (Gatti et al., 2002).

Synthesis of Fluorinated Compounds

The compound has been involved in the synthesis of fluorinated indole derivatives, like 2-Amino-3-arylindoles and 3-aryl-3-fluoroindolin-2-imines, indicating its role in the development of diverse fluorinated structures (Ding et al., 2017).

Development of Novel Herbicides

Its derivatives have been utilized in the synthesis of novel herbicides, showcasing its application in agricultural chemistry. The synthesis of 4-amino-5-fluoropicolinates for potential herbicidal properties exemplifies this (Johnson et al., 2015).

Fluorophore Development for Biological Probes

This compound derivatives have been used to develop fluorophores for biological applications. For instance, 6DMN, derived from 6-N,N-dimethylamino-2,3-naphthalimide, shows promise as a biological probe due to its environment-sensitive fluorescence properties (Vázquez et al., 2005).

Antimicrobial Agent Development

Some derivatives have been synthesized and shown to possess antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Xu et al., 2007).

Radiopharmaceutical Applications

Derivatives of this compound, like [18 F]MK-6240, have been used in PET imaging for detecting neurofibrillary tangles in humans, indicating its utility in radiopharmaceuticals (Collier et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

6-amino-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQRWWOHJBWWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10% Pd on carbon (2.44 g, 10% by weight), methyl (5-fluoro-2,4-dinitrophenyl)acetate (24.4 g, 93.8 mmol), ethylene glycol dimethyl ether (100 mL) and ethanol (100 mL) is hydrogenated on a Parr hydrogenator for 11/2 hours. After the uptake of 47-48 psi, the reaction mixture is removed from the hydrogenator. The catalyst is filtered and the filtrate is concentrated in vacuo to give a dark oil. The oil is diluted with 1M hydrochloric acid, heated at reflux for 20 minutes, cooled to room temperature and the pH is adjusted to 8 with 3N sodium hydroxide solution. The pH adjusted solution is extracted with ethyl acetate and the combined organic extracts are dried and concentrated in vacuo to give the title product as a light brown solid (13.2 g, mp 185°-187° C. dec) which is identified by 1H NMR spectral analysis.
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Synthesis routes and methods II

Procedure details

(2,4-Diamino-5-fluoro-phenyl)-acetic acid 9c (7.12 g, 38.7 mmol) was dissolved in 100 mL of hydrochloric acid (1 M) under stirring at room temperature, and the reaction solution was heated to reflux for 1 hour. The reaction was completed until TLC showed the disappearance of starting materials. The reaction mixture was naturally cooled down to room temperature, followed by an ice-water bath cooling, and 100 mL of sodium hydroxide solution (1M) was then added dropwise to neutralize the reaction solution. The mixture was extracted with ethyl acetate (125 mL ×4). The combined organic extracts were washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound 5-fluoro-6-amino-1,3-dihydro-indol-2-one 9d (5.3 g, yield 82.8%) as a yellow solid.
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(2,4-Diamino-5-fluoro-phenyl)-acetic acid
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7.12 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?

A1: The article describes the synthesis of this compound through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired this compound. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].

Q2: What is the role of this compound in the synthesis of the final compounds?

A2: this compound acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].

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